H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2
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Overview
Description
Vasoactive intestinal peptide (22-28) is a segment of the larger vasoactive intestinal peptide, a neuropeptide consisting of 28 amino acids. This peptide is widely distributed in both the central and peripheral nervous systems and plays a crucial role as a neurotransmitter, immune regulator, vasodilator, and secretagogue . It is known for its potent vasodilatory effects and its ability to regulate smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (22-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Industrial Production Methods: Industrial production of vasoactive intestinal peptide (22-28) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Vasoactive intestinal peptide (22-28) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .
Scientific Research Applications
Vasoactive intestinal peptide (22-28) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and regulation of immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases, as well as its use in managing erectile dysfunction and pulmonary hypertension
Industry: Utilized in the development of peptide-based drugs and as a tool in biotechnology research.
Mechanism of Action
Vasoactive intestinal peptide (22-28) exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in the modulation of cellular functions such as smooth muscle relaxation, inhibition of inflammatory cytokine production, and regulation of hormone secretion .
Comparison with Similar Compounds
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.
Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.
Peptide Histidine Methionine (PHM): Another derivative with overlapping functions.
Uniqueness: Vasoactive intestinal peptide (22-28) is unique due to its specific sequence and the distinct biological activities it mediates. Its potent vasodilatory effects and role in immune regulation set it apart from other similar peptides .
Properties
Molecular Formula |
C38H62N10O11 |
---|---|
Molecular Weight |
835.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58) |
InChI Key |
RYKYGUXOTPFKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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